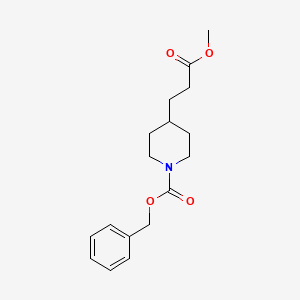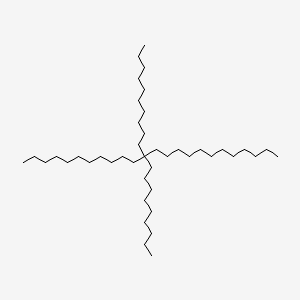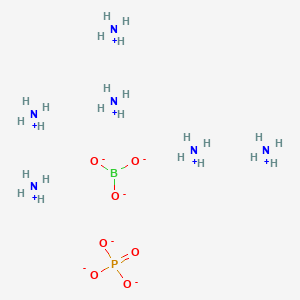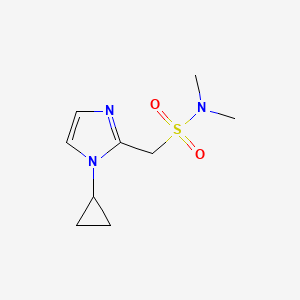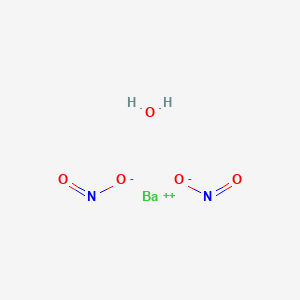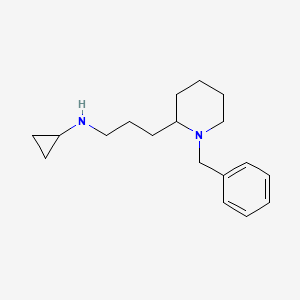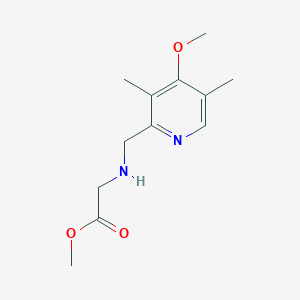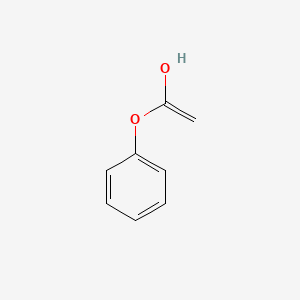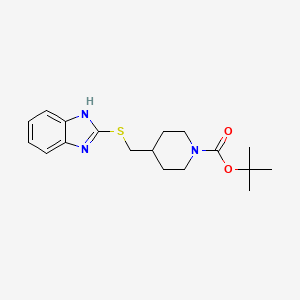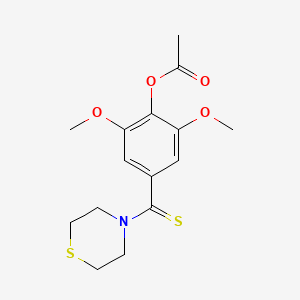
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is an organic compound with a complex structure that includes phenol, methoxy, and thiomorpholinothiocarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate typically involves multiple steps. The starting material is often 2,6-dimethoxyphenol, which undergoes a series of reactions to introduce the thiomorpholinothiocarbonyl group. The reaction conditions usually involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.
科学研究应用
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate involves its interaction with specific molecular targets. The thiomorpholinothiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.
相似化合物的比较
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has a similar structure but with an allyl group instead of the thiomorpholinothiocarbonyl group.
Phenol, 4-ethyl-2,6-dimethoxy-: This compound features an ethyl group in place of the thiomorpholinothiocarbonyl group.
Uniqueness
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is unique due to the presence of the thiomorpholinothiocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological molecules are required.
属性
CAS 编号 |
35624-97-6 |
|---|---|
分子式 |
C15H19NO4S2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
[2,6-dimethoxy-4-(thiomorpholine-4-carbothioyl)phenyl] acetate |
InChI |
InChI=1S/C15H19NO4S2/c1-10(17)20-14-12(18-2)8-11(9-13(14)19-3)15(21)16-4-6-22-7-5-16/h8-9H,4-7H2,1-3H3 |
InChI 键 |
FYHXRXUYDLOVIF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=S)N2CCSCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


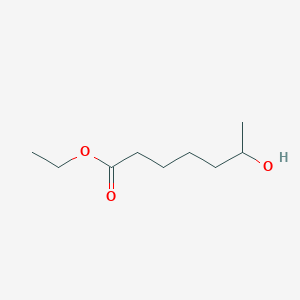
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)

